molecular formula C16H18O2 B12573228 [(Benzyloxy)(ethoxy)methyl]benzene CAS No. 190060-47-0

[(Benzyloxy)(ethoxy)methyl]benzene

Cat. No.: B12573228
CAS No.: 190060-47-0
M. Wt: 242.31 g/mol
InChI Key: PNNHDYOYZSRBLH-UHFFFAOYSA-N
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Description

[(Benzyloxy)(ethoxy)methyl]benzene is an organic compound that features a benzene ring substituted with benzyloxy and ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Benzyloxy)(ethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzyl alcohol is replaced by an ethoxy group, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [(Benzyloxy)(ethoxy)methyl]benzene can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can convert the benzyloxy group into a carboxylic acid group.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the benzyloxy group into a benzyl group.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Nitric acid, sulfuric acid, halogens, Lewis acids.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Benzyl derivatives.

    Substitution: Nitrobenzene, halobenzene derivatives.

Scientific Research Applications

[(Benzyloxy)(ethoxy)methyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Benzyloxy)(ethoxy)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methoxymethylbenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethoxybenzene: Lacks the benzyloxy group, simpler structure.

    Benzyloxybenzene: Contains only the benzyloxy group without the ethoxy group.

Uniqueness

[(Benzyloxy)(ethoxy)methyl]benzene is unique due to the presence of both benzyloxy and ethoxy groups, which confer distinct chemical and physical properties

Properties

CAS No.

190060-47-0

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

[ethoxy(phenyl)methoxy]methylbenzene

InChI

InChI=1S/C16H18O2/c1-2-17-16(15-11-7-4-8-12-15)18-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3

InChI Key

PNNHDYOYZSRBLH-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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